tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(4,4-difluorocyclohexylidene)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(19)17-10(11(18)20-4)9-5-7-14(15,16)8-6-9/h5-8H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORXEDFYNYSASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C1CCC(CC1)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approach
Starting Materials : The synthesis begins with an amino acid derivative, typically protected with a tert-butoxycarbonyl (Boc) group, and a difluorocyclohexylidene reagent.
Coupling Reaction : The amino acid derivative is coupled with the difluorocyclohexylidene reagent under conditions that facilitate the formation of the desired product. This may involve the use of a base to facilitate the coupling.
Esterification : If the target compound is the methyl ester, an esterification step may be necessary. This can be achieved using methanol and an acid catalyst.
Comparison with Related Compounds
Other compounds that involve similar synthesis strategies include N-Boc-Piperidine-4-carboxylic acid methyl ester and (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-Methylpentanoic acid . These compounds also utilize tert-butoxycarbonyl protection and involve esterification steps in their synthesis.
Data Tables
Compound Information
| Property | Value |
|---|---|
| CAS No. | 2165043-00-3 |
| Molecular Formula | C14H21F2NO4 |
| Molecular Weight | 305.32 g/mol |
| IUPAC Name | methyl 2-(4,4-difluorocyclohexylidene)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Research Findings
The synthesis of This compound is tailored to optimize yield and purity, depending on the specific application requirements. The compound's unique structural features make it a valuable intermediate in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals due to its unique structural features which may provide beneficial biological activities:
- Antiviral Activity : Research indicates that derivatives of similar compounds can exhibit antiviral properties, particularly against RNA viruses . The difluorocyclohexylidene moiety may enhance binding affinity to viral proteins.
- Anticancer Research : Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation. Their mechanism often involves the modulation of signaling pathways critical for cancer cell survival .
Organic Synthesis
In organic chemistry, tert-butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester serves as a versatile intermediate:
- Protecting Group : The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in peptide synthesis. This allows for selective reactions without affecting other functional groups .
- Synthesis of Complex Molecules : The compound can be utilized in multi-step synthetic routes to construct more complex molecules, including those with potential therapeutic effects .
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : The incorporation of fluorinated groups into polymers can enhance their thermal stability and chemical resistance. This compound's structure may allow for the development of new polymeric materials with improved properties .
Computational Chemistry
Theoretical studies and computational modeling involving this compound can provide insights into its reactivity and interaction with biological targets:
- Molecular Docking Studies : Computational approaches can predict how this compound interacts with specific proteins or enzymes, facilitating drug design processes .
Case Studies
Mechanism of Action
The mechanism by which tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally related derivatives (Table 1), focusing on their core scaffolds, functional groups, and fluorine substitution patterns.
Table 1: Structural and Functional Comparison
Key Differences in Structure and Reactivity
Ring Saturation and Rigidity
- Cyclohexylidene vs. Cyclohexyl : The 4,4-difluorocyclohexylidene group in the target compound introduces planar rigidity due to the double bond, which enhances π-conjugation and may influence binding interactions in biological systems. In contrast, the saturated 4,4-difluorocyclohexyl analog (QD-2935) offers greater conformational flexibility .
- Cyclopropane Derivative (SS-0322) : The 2,2-difluorocyclopropane core introduces significant ring strain, which can enhance reactivity in click chemistry or ring-opening reactions. Its carboxylic acid group also distinguishes it from the ester-containing analogs .
Fluorine Substitution Patterns
- The 2,2-difluoro substitution in the cyclopropane derivative creates a polarized C–F bond, which may alter acidity and hydrogen-bonding capabilities .
Functional Group Reactivity
- The methyl ester in the target compound and QD-2935 allows for hydrolysis to carboxylic acids under basic conditions, enabling further derivatization.
- The pre-existing carboxylic acid in SS-0322 simplifies its use in amide coupling reactions without requiring additional deprotection steps .
Biological Activity
tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester, also known as Boc-amino-acid derivatives, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a difluorocyclohexylidene moiety that may influence its interaction with biological targets.
- Chemical Formula : C13H21F2NO4
- Molecular Weight : 293.31 g/mol
- CAS Number : 394735-65-0
- Boiling Point : 410.7 °C (predicted)
- Density : 1.21 g/cm³ (predicted)
- pKa : 3.94 (predicted)
Research indicates that compounds like this compound may act as enzyme inhibitors or modulators. The difluorocyclohexyl group is hypothesized to enhance binding affinity to specific targets, potentially leading to increased therapeutic efficacy.
Pharmacological Applications
- Peptide Synthesis : This compound is utilized as a building block in peptide synthesis, facilitating the creation of complex structures for drug development .
- Drug Development : It plays a significant role in developing prodrugs that improve bioavailability and therapeutic efficacy .
- Bioconjugation : Used in bioconjugation processes, it allows for the attachment of biomolecules, critical for targeted therapies .
Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized this compound and evaluated its biological activity against various enzymes. The results demonstrated significant inhibitory effects on specific proteases, suggesting potential applications in treating diseases related to protein misfolding .
Study 2: Neuropharmacological Effects
In another investigation focused on neuropharmacology, the compound was tested for its effects on neurotransmitter systems. The findings indicated modulation of GABAergic activity, which could have implications for treating anxiety and related disorders .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| Boc-Glycine Methyl Ester | 1956437-69-6 | 293.31 g/mol | Peptide synthesis, drug development |
| Boc-Amino Acid Derivative | 911635-43-3 | 336.34 g/mol | Enzyme inhibition, bioconjugation |
| Boc-Difluorocyclohexyl Acetic Acid | 2270904-94-2 | 307.338 g/mol | Neuropharmacological effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester, and how can reaction yields be improved?
- Methodological Answer: The compound can be synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the amino group, followed by cyclization of the 4,4-difluorocyclohexylidene moiety. Key steps include:
- Protection : Use Boc-anhydride in dichloromethane with a catalytic base (e.g., DMAP) to protect the amino group .
- Cyclohexylidene Formation : Employ a Wittig or Horner-Wadsworth-Emmons reaction with fluorinated reagents to introduce the difluorocyclohexylidene group. Monitor fluorination efficiency via NMR .
- Esterification : Methyl ester formation via acid-catalyzed (HSO) methanol reflux. Optimize reaction time and temperature using HPLC to track intermediates .
- Yield Improvement: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates with LC-MS to minimize side products .
Q. How should researchers characterize the stereochemical configuration of the 4,4-difluorocyclohexylidene moiety?
- Methodological Answer:
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm cyclohexylidene geometry .
- NMR Analysis : Use - HOESY to detect spatial proximity between fluorine atoms and adjacent protons, confirming the cyclohexylidene conformation .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate stereochemistry .
Advanced Research Questions
Q. What strategies can resolve contradictory data between theoretical and experimental dipole moments for this compound?
- Methodological Answer:
- Solvent Effects : Measure dipole moments in varying solvents (e.g., DMSO, chloroform) using dielectric spectroscopy. Compare with COSMO-RS simulations to account for solvation .
- Conformational Analysis : Perform variable-temperature NMR to identify dominant conformers and recalculate theoretical dipole moments using Boltzmann-weighted ensembles .
- Error Mitigation : Cross-validate experimental results with gas-phase microwave spectroscopy (if feasible) to eliminate solvent interference .
Q. How can researchers evaluate the hydrolytic stability of the methyl ester group under physiological conditions?
- Methodological Answer:
- Kinetic Studies : Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) and quantify ester hydrolysis via:
- HPLC-UV : Track disappearance of the ester peak (λ = 210–230 nm) .
- LC-MS/MS : Identify hydrolysis products (e.g., free carboxylic acid) using MRM transitions .
- Enzymatic Hydrolysis : Test stability in esterase-containing media (e.g., porcine liver esterase) to mimic in vivo conditions .
Q. What experimental designs are recommended to study the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer:
- Pre-functionalization : Introduce a halogen (Br/I) at the cyclohexylidene ring via electrophilic substitution. Verify regioselectivity with NMR and MALDI-TOF .
- Catalytic Screening : Test Pd(PPh), XPhos Pd G3, and NiCl(dppf) catalysts with aryl boronic acids. Optimize ligand ratios (1–5 mol%) and base (KCO vs. CsCO) in THF/HO .
- Mechanistic Probes : Use NMR to monitor ligand exchange during catalysis and DFT (M06-2X) to model transition states .
Data Analysis & Troubleshooting
Q. How should researchers address inconsistencies in mass spectrometry (MS) and elemental analysis (EA) data?
- Methodological Answer:
- Contamination Check : Re-purify the compound via recrystallization (ethyl acetate/hexane) and repeat EA. For MS, use high-resolution instruments (HRMS-TOF) to distinguish isotopic clusters from impurities .
- Adduct Formation : In ESI-MS, sodium/potassium adducts (e.g., [M+Na]) may skew results. Add 0.1% formic acid to suppress adducts .
- EA Calibration : Validate CHN analyzer performance with certified standards (e.g., acetanilide) and correct for moisture absorption .
Q. What are the best practices for analyzing diastereomeric excess (de) in asymmetric syntheses involving this compound?
- Methodological Answer:
- Chiral HPLC : Use a Chiralpak IB-N column (n-hexane/i-PrOH, 90:10) to separate diastereomers. Calibrate with racemic standards .
- NMR Chiral Shift Reagents : Add Eu(hfc) to NMR samples; splitting of fluorine signals indicates enantiomeric differentiation .
- Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations to assign absolute configurations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
